molecular formula C8H14O2 B13971723 Agn-PC-0jsuoh CAS No. 50652-84-1

Agn-PC-0jsuoh

Katalognummer: B13971723
CAS-Nummer: 50652-84-1
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: XQNORLNSMPRAMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-0jsuoh is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0jsuoh typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the reduction of silver nitrate (AgNO₃) using a reducing agent such as hydrogen peroxide (H₂O₂) in the presence of a stabilizing agent like polyvinylpyrrolidone (PVP) . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be meticulously controlled. The use of continuous flow reactors allows for the efficient production of the compound with high purity and yield. Additionally, green synthesis methods using plant extracts as reducing agents have been explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Agn-PC-0jsuoh undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂).

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Carried out in acidic or basic media with oxidizing agents.

    Reduction: Conducted in the presence of reducing agents under controlled temperature and pressure.

    Substitution: Performed using halogens or alkylating agents in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide (Ag₂O) or other oxidized derivatives, while reduction reactions can produce metallic silver (Ag) or reduced organic compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Agn-PC-0jsuoh involves several molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Agn-PC-0jsuoh can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study for researchers and industry professionals alike.

Eigenschaften

CAS-Nummer

50652-84-1

Molekularformel

C8H14O2

Molekulargewicht

142.20 g/mol

IUPAC-Name

methyl 3-methylhex-3-enoate

InChI

InChI=1S/C8H14O2/c1-4-5-7(2)6-8(9)10-3/h5H,4,6H2,1-3H3

InChI-Schlüssel

XQNORLNSMPRAMB-UHFFFAOYSA-N

Kanonische SMILES

CCC=C(C)CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.